molecular formula C30H35ClN2O7 B2671910 3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate CAS No. 539856-46-7

3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate

Cat. No.: B2671910
CAS No.: 539856-46-7
M. Wt: 571.07
InChI Key: OGQAYVUPTQRFRK-UHFFFAOYSA-N
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Description

This compound is a highly functionalized pyrroloindole derivative characterized by a tricarboxylate backbone, tert-butyl protecting groups, a benzyloxy substituent at position 4, and a chloromethyl moiety at position 6. The benzyloxy group may influence solubility and electronic properties .

Properties

IUPAC Name

3-O,6-O-ditert-butyl 2-O-methyl 8-(chloromethyl)-4-phenylmethoxy-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35ClN2O7/c1-29(2,3)39-27(35)32-16-19(15-31)24-20-13-22(26(34)37-7)33(28(36)40-30(4,5)6)25(20)23(14-21(24)32)38-17-18-11-9-8-10-12-18/h8-14,19H,15-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQAYVUPTQRFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C3C=C(N(C3=C(C=C21)OCC4=CC=CC=C4)C(=O)OC(C)(C)C)C(=O)OC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs sharing core pyrroloindole or heterocyclic frameworks but differing in substituents and functional groups.

Structural and Functional Group Differences

Compound Core Structure Key Substituents Molecular Weight Notable Functional Groups
Target Compound 7,8-dihydropyrrolo[3,2-e]indole - 3,6-Di-tert-butyl
- 4-(benzyloxy)
- 8-(chloromethyl)
- Tricarboxylate
Not explicitly provided Chloromethyl, benzyloxy, tert-butyl, carboxylate
6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate 7,8-dihydropyrrolo[3,2-e]indole - 6-tert-butyl
- 2-methyl
- Dicarboxylate
Not explicitly provided Carboxylate, tert-butyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine - 8-cyano
- 7-(4-nitrophenyl)
- 2-oxo
- 3-phenethyl
- Dicarboxylate
531.5 g/mol Nitrophenyl, cyano, oxo, carboxylate

Spectral and Physical Properties

  • Target Compound : Expected distinct $^1$H/$^13$C NMR signals for the chloromethyl (δ ~4.5 ppm for CH$2$Cl) and benzyloxy (δ ~5.1 ppm for OCH$2$Ph) groups. IR would show carbonyl stretches (~1700 cm$^{-1}$) .
  • Imidazopyridine Derivative : Exhibits a melting point of 243–245°C, with HRMS confirming mass accuracy (C${27}$H${25}$N$5$O$7$) .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
The synthesis of structurally complex pyrroloindole derivatives often employs one-pot multi-step reactions to improve efficiency. For example, highlight the use of sequential alkylation/cyclization steps under controlled temperature (e.g., 80–100°C) and solvent polarity (DMSO or DMF) to stabilize intermediates. Key parameters include:

  • Reagent stoichiometry : Excess tert-butyl groups may hinder cyclization due to steric effects.
  • Catalyst selection : Use of mild bases (e.g., K₂CO₃) to avoid side reactions at the chloromethyl moiety.
  • Purity monitoring : Employ TLC or HPLC at intermediate stages to isolate impurities (e.g., unreacted benzyloxy precursors) .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Answer:
A combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and HRMS is critical. demonstrates that:

  • ¹H NMR resolves diastereotopic protons in the 7,8-dihydropyrroloindole core (δ 3.5–4.5 ppm).
  • ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) and tert-butyl groups (δ 28–32 ppm).
  • HRMS validates molecular weight with <5 ppm error (e.g., theoretical vs. observed m/z) .

Advanced: How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved?

Answer:
Unexpected nuclear Overhauser effects (NOE) may indicate conformational flexibility or impurities. suggests integrating DFT-based conformational analysis to model steric interactions between the benzyloxy and chloromethyl groups. Additionally:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Use 2D-COSY/HSQC to reassign proton-carbon connectivity, particularly in crowded regions (e.g., δ 6.5–7.5 ppm for aromatic protons) .

Advanced: What computational strategies predict reaction pathways for derivatives of this compound?

Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map reaction coordinates. emphasizes:

  • Transition-state analysis for cyclization steps, identifying energy barriers.
  • Solvent effects : Use polarizable continuum models (PCM) to simulate DMSO’s role in stabilizing intermediates.
  • Machine learning : Train models on existing pyrroloindole reaction datasets to predict optimal conditions .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:
Focus on assays compatible with the compound’s solubility profile (e.g., DMSO stock solutions). and 15 recommend:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa), noting the chloromethyl group’s potential alkylating activity.
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Solubility limits : Preclude concentrations >10 μM to avoid aggregation artifacts .

Advanced: How does solvent polarity influence the compound’s reactivity in cross-coupling reactions?

Answer:
The chloromethyl group’s nucleophilicity is solvent-dependent. advises using a Design of Experiments (DoE) approach:

  • Vary solvent polarity (e.g., toluene vs. DMF) and measure reaction rates for Suzuki-Miyaura couplings.
  • Analyze via Hammett plots to correlate solvent parameters (e.g., ET(30)) with yield.
  • Optimize using response surface methodology (RSM) to balance steric hindrance from tert-butyl groups .

Advanced: What degradation products form under accelerated stability conditions, and how are they characterized?

Answer:
Stress testing (40°C/75% RH for 14 days) may reveal:

  • Hydrolysis : Loss of benzyloxy group detected via LC-MS (m/z shift –108 Da).
  • Oxidation : Chloromethyl → carbonyl conversion, identified by IR (C=O stretch at ~1700 cm⁻¹).
  • HPLC-DAD/MS with C18 columns (ACN/water gradient) separates degradation products. ’s HRMS protocols ensure accurate mass assignments .

Advanced: How does stereochemistry at the 7,8-dihydropyrroloindole core affect biological activity?

Answer:
Stereochemical control is critical. demonstrates that:

  • Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers.
  • Molecular docking (AutoDock Vina) predicts binding affinity differences between diastereomers.
  • Pharmacophore mapping identifies hydrogen-bonding motifs disrupted by incorrect configurations .

Advanced: What isotopic labeling strategies validate mechanistic hypotheses for its metabolic pathways?

Answer:
Use ¹³C/²H labeling at the chloromethyl or benzyloxy positions. and 11 recommend:

  • Synthetic incorporation : Introduce ¹³C via K¹³CN in cyano intermediates.
  • LC-MS/MS tracing : Monitor labeled metabolites in hepatocyte incubations.
  • Kinetic isotope effects (KIE) : Compare kH/kD to identify rate-determining steps .

Advanced: What challenges arise when scaling up synthesis from milligram to gram quantities?

Answer:
and 8 highlight:

  • Exothermicity : Use reaction calorimetry to optimize cooling rates during cyclization.
  • Purification : Switch from column chromatography to crystallization (tert-butyl groups improve crystal lattice stability).
  • Process control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation .

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